N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-13-14(24(26)27)7-12-20(19)31-2/h3-13,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXHZAGZYNVAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.39 g/mol
- IUPAC Name : this compound
The presence of methoxy and nitro groups suggests potential interactions with biological targets, influencing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC values in the low micromolar range (0.08–12.07 mM) .
Table 1: Comparative IC Values of Related Compounds
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.3 |
| This compound | TBD | TBD |
The compound is hypothesized to inhibit tubulin polymerization, a critical process in cell division. This mechanism leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may exhibit anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the efficacy of this compound against ovarian cancer cells.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Anti-inflammatory Assessment :
- An investigation into the compound's effects on LPS-induced inflammation in macrophages revealed a marked decrease in TNF-alpha release, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide with structurally related benzamide and sulfonamide derivatives:
Physicochemical Properties
- Sulfonamido Stability : The sulfonamide group in the target compound and ’s thiazole derivative enhances thermal stability and crystallinity, as seen in IR spectra (e.g., C=S stretches at ~1250 cm⁻¹ in ) .
- Tautomerism : Unlike triazole derivatives (), the target compound lacks tautomeric forms, simplifying spectral interpretation (e.g., absence of νS-H bands at ~2500–2600 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
